Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate
Description
Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate (CAS No. 104332-87-8), also known as Chrome Bordeaux FB, is a sulfonated azo compound characterized by a chloro-substituted benzene ring, a diazenyl (-N=N-) linkage, and a 2,4-dihydroxyphenyl (resorcinol) moiety. Its structure includes a sulfonate group (-SO₃Na) that enhances water solubility, making it suitable for applications in dye formulations .
The compound is synthesized via diazotization of 5-chloro-3-amino-2-hydroxybenzenesulfonic acid, followed by coupling with resorcinol (2,4-dihydroxyphenol) under controlled pH conditions . This method aligns with standard azo dye synthesis protocols. Its primary application is as a hair dye, where it contributes vibrant coloration due to the conjugated π-system of the azo group and electron-donating hydroxyl substituents .
Properties
IUPAC Name |
sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O6S.Na/c13-6-3-9(12(18)11(4-6)22(19,20)21)15-14-8-2-1-7(16)5-10(8)17;/h1-5,16-18H,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCYMDZJMDTMG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN2NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate typically involves a multi-step process:
Diazotization Reaction: The process begins with the diazotization of 2,4-dihydroxyaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-hydroxybenzenesulfonic acid in an alkaline medium. This step forms the azo compound, which is the core structure of the target molecule.
Neutralization and Purification: The resulting product is neutralized with sodium hydroxide to form the sodium salt, followed by purification steps such as recrystallization to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo group can yield corresponding amines, which can further participate in various chemical transformations.
Substitution: The chloro group in the compound can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc in acetic acid.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry
In chemistry, Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate is used as a dye and a pH indicator due to its color-changing properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology
In biological research, this compound is used in staining techniques to visualize cellular components under a microscope. Its ability to bind selectively to certain biomolecules makes it valuable in histological studies.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. Its structural analogs are studied for their interactions with biological targets.
Industry
Industrially, this compound is used in the manufacturing of dyes and pigments for textiles, paper, and leather
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and interact with biological macromolecules. The diazenyl group facilitates electron transfer processes, while the sulfonate group enhances solubility in aqueous environments. These interactions are crucial for its function as a dye and its potential biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the broader class of sulfonated azo dyes, which share structural features such as aromatic rings, diazenyl linkages, and sulfonate groups. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate and Analogues
Key Observations:
Structural Differences: Acid Orange 24 lacks the chloro and hydroxy substituents on the benzene ring but includes a dimethylamino group, altering its electronic properties and color profile . Rezarson replaces the sulfonate group with an arsenic acid (-AsO₃H₂) group, historically used for antiparasitic applications but discontinued due to toxicity . The chromium complex incorporates a nitro group and a metal center, enhancing lightfastness for industrial use but introducing environmental concerns .
Functional Differences: While the target compound and Acid Orange 24 are both hair dyes, the latter’s dimethylamino group may shift its absorption spectrum toward longer wavelengths (bathochromic shift) compared to the chloro-hydroxy system .
Biological Activity
Sodium;5-chloro-3-[(2,4-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonate, commonly referred to as Acid Brown 83, is a synthetic azo compound with notable applications in various fields, including dyeing and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₁₃ClN₆NaO₈S
- Molecular Weight : 559.9 g/mol
- CAS Number : 94276-28-5
Structural Characteristics
The compound features an azo linkage (-N=N-) and multiple hydroxyl groups that contribute to its reactivity and biological activity. The presence of a sulfonate group enhances its solubility in water, making it suitable for various applications.
- Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity. This property is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals, thus protecting cells from oxidative stress .
- Anti-inflammatory Effects : Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. The anti-inflammatory mechanism may involve the modulation of signaling pathways associated with inflammation .
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes .
Case Studies
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of Acid Brown 83 in vitro using DPPH and ABTS assays. The results indicated a strong scavenging effect on free radicals, suggesting its potential use as a natural antioxidant in food preservation and pharmaceuticals .
- Anti-inflammatory Research : In an experimental model of arthritis, administration of this compound significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
- Microbial Inhibition Study : A laboratory investigation assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability at higher concentrations, indicating its potential as a therapeutic agent against infections .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
